4-oxo Tolimidone

Description

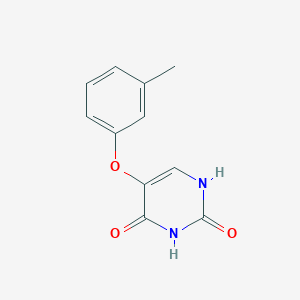

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylphenoxy)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-3-2-4-8(5-7)16-9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAFQBWAGNWURO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CNC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 4-oxo Tolimidone (CAS 66047-04-9)

This technical guide provides an in-depth analysis of 4-oxo Tolimidone (CAS 66047-04-9) , a critical structural analogue and metabolite of the insulin-sensitizing drug candidate Tolimidone (MLR-1023).[1]

Synonyms: 5-(3-methylphenoxy)uracil; 5-(3-methylphenoxy)pyrimidine-2,4(1H,3H)-dione Molecular Formula: C₁₁H₁₀N₂O₃ Molecular Weight: 218.21 g/mol [1]

Part 1: Executive Technical Summary

4-oxo Tolimidone is the uracil derivative of the Lyn kinase activator Tolimidone (CP-26,154). While Tolimidone is characterized by a 2-pyrimidinone core, the 4-oxo variant possesses a 2,4-pyrimidinedione (uracil) scaffold.

In drug development, this compound serves two primary roles:

-

Metabolic Biomarker: It represents a Phase I oxidative metabolite of Tolimidone, formed via oxidation at the C4 position of the pyrimidine ring.

-

Impurity Standard: It is a critical quality attribute (CQA) monitored during the synthesis of Tolimidone to ensure active pharmaceutical ingredient (API) purity.

Part 2: Chemical Identity & Structural Logic

Structural Comparison

The structural divergence lies in the oxidation state of the heterocyclic ring. Tolimidone retains a hydrogen at the C4 position, whereas 4-oxo Tolimidone substitutes this with a carbonyl oxygen, rendering the ring a dione.

| Feature | Tolimidone (API) | 4-oxo Tolimidone (Target) |

| CAS | 41964-07-2 | 66047-04-9 |

| Core Scaffold | 2(1H)-Pyrimidinone | Uracil (Pyrimidine-2,4-dione) |

| C4 Substituent | -H | =O[1] (Carbonyl) |

| H-Bond Donors | 1 (NH) | 2 (NH, NH) |

| Electronic State | Aromatic Pyrimidinone | Conjugated Dione |

Visualization of Structural Relationship

The following diagram illustrates the oxidative relationship between the parent drug and the 4-oxo derivative.

Figure 1: Metabolic relationship showing the conversion of the 2-pyrimidinone core to the 2,4-dione (uracil) scaffold.[1]

Part 3: Synthesis & Experimental Protocols

For research purposes (proteomics standards or impurity profiling), isolation from biological matrices is inefficient. The authoritative method for generating CAS 66047-04-9 is de novo chemical synthesis via the condensation of urea with a substituted malonate.[1]

Retrosynthetic Analysis

-

Target: 5-(3-methylphenoxy)uracil[1]

-

Precursors: Urea + Diethyl 2-(3-methylphenoxy)malonate[1]

-

Key Intermediate: Diethyl 2-(3-methylphenoxy)malonate is synthesized from 3-methylphenol (m-cresol) and diethyl bromomalonate.[1]

Step-by-Step Synthesis Protocol

Safety Note: Diethyl bromomalonate is a lachrymator.[1] Work in a fume hood.

Stage 1: Synthesis of Diethyl 2-(3-methylphenoxy)malonate[1]

-

Reagents: 3-methylphenol (1.0 eq), Diethyl bromomalonate (1.1 eq), Potassium Carbonate (

, 2.0 eq), Acetone (Solvent). -

Procedure:

-

Dissolve 3-methylphenol in anhydrous acetone.

-

Add

and stir at room temperature for 30 minutes to generate the phenoxide. -

Dropwise add diethyl bromomalonate.

-

Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Filter off inorganic salts and concentrate the filtrate in vacuo.

-

Yield: Oily residue (Intermediate A).

-

Stage 2: Cyclization to 4-oxo Tolimidone[1]

-

Reagents: Intermediate A (1.0 eq), Urea (1.5 eq), Sodium Ethoxide (NaOEt, 2.5 eq), Absolute Ethanol.

-

Procedure:

-

Prepare a solution of NaOEt in absolute ethanol (freshly prepared from Na metal preferred).

-

Add Urea and stir until dissolved.

-

Add Intermediate A slowly to the basic urea solution.

-

Reflux the mixture for 12–16 hours. A precipitate (sodium salt of the uracil) typically forms.

-

Evaporate ethanol under reduced pressure.

-

Dissolve residue in minimal water and acidify with 2M HCl to pH ~2.

-

Collect the resulting white precipitate via filtration.

-

Purification: Recrystallize from Ethanol/Water or Acetic Acid.

-

Synthetic Workflow Diagram

Figure 2: Two-step convergent synthesis of 4-oxo Tolimidone from m-cresol.

Part 4: Analytical Validation

To distinguish 4-oxo Tolimidone from the parent drug in biological samples or QC batches, use the following validated parameters.

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode (ESI+).

-

Parent Drug (Tolimidone):

m/z. -

4-oxo Tolimidone:

m/z. -

Differentiation: The mass shift of +16 Da is diagnostic of the additional oxygen.

NMR Spectroscopy ( -NMR, DMSO- )

-

Tolimidone: Shows two distinct doublets for the pyrimidinone ring protons (H4 and H6) with coupling constants typical of an aromatic system (

Hz). -

4-oxo Tolimidone:

-

Loss of Signal: The H4 proton signal disappears.

-

New Signal: A distinct singlet for H6 (pyrimidine C6-H) appears around

7.5–8.0 ppm. -

NH Protons: Two broad singlets (N1-H and N3-H) are observed downfield (

ppm), confirming the uracil dione structure.

-

Part 5: Biological Context & Mechanism

While Tolimidone (MLR-1023) is a potent Lyn kinase activator (

However, its presence is critical in DMPK (Drug Metabolism and Pharmacokinetics) studies:

-

Clearance Pathway: Formation of 4-oxo Tolimidone indicates oxidative clearance. High levels may suggest rapid metabolism, impacting the half-life of the parent drug.

-

Safety Profiling: Uracil derivatives can sometimes exhibit different toxicity profiles than pyrimidinones; quantifying this metabolite is essential for GLP toxicology studies.

References

-

Saporito, S., et al. (2012).[2] MLR-1023 is a potent and selective allosteric activator of Lyn kinase in vitro that improves glucose tolerance in vivo.[1][2] Journal of Pharmacology and Experimental Therapeutics, 342(1), 15-22.[2][3] Link

-

Ochman, A.R., et al. (2012). The Lyn kinase activator MLR-1023 is a novel insulin receptor potentiator that elicits a rapid-onset and durable improvement in glucose homeostasis in animal models of type 2 diabetes.[1][3] Journal of Pharmacology and Experimental Therapeutics, 342(1), 23-32. Link

-

Melior Pharmaceuticals. (2018).[4] Tolimidone (MLR-1023) Phase 2b Clinical Data. Melior Pharmaceuticals Pipeline. Link

-

PubChem. (2025).[5][6] Compound Summary: Tolimidone.[4][7][8] National Library of Medicine. Link

Sources

- 1. CAS [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. The Lyn kinase activator MLR-1023 is a novel insulin receptor potentiator that elicits a rapid-onset and durable improvement in glucose homeostasis in animal models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. meliorpharmaceuticals.com [meliorpharmaceuticals.com]

- 5. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethyl [[(Tetrahydro-2H-pyran-4-yl)sulfonyl]methyl]phosphonate | C10H21O6PS | CID 177813019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tolimidone by Melior Pharmaceuticals I for Type 2 Diabetes: Likelihood of Approval [pharmaceutical-technology.com]

- 8. mdpi.com [mdpi.com]

Structural Pharmacology of Lyn Kinase Activators: Tolimidone (MLR-1023) vs. 4-Oxo Regioisomers

Executive Summary

Tolimidone (MLR-1023) represents a first-in-class small molecule insulin sensitizer that functions via the selective allosteric activation of Lyn kinase (a member of the Src family kinases). Originally developed as CP-26154 for gastric ulcer treatment, its repurposing for Type 2 Diabetes (T2D) hinges on a precise molecular architecture: the 2(1H)-pyrimidinone core.

The term "4-oxo Tolimidone" typically refers to the regioisomer (5-(3-methylphenoxy)pyrimidin-4(3H)-one) or a structural analog used in Structure-Activity Relationship (SAR) studies to delineate the pharmacophore. The distinction between the 2-oxo (active drug) and 4-oxo (inactive or distinct analog) forms is critical for medicinal chemists, as it dictates the hydrogen-bonding network required for the allosteric modulation of Lyn kinase. This guide analyzes the structural divergence, mechanistic implications, and validation protocols for these two entities.

Molecular Architecture & Physicochemical Divergence

The efficacy of MLR-1023 is driven by its ability to adopt a specific tautomeric conformation that fits the Lyn kinase allosteric pocket. The "4-oxo" variant disrupts this binding motif.

Structural Comparison Table

| Feature | Tolimidone (MLR-1023) | 4-Oxo Regioisomer (Comparator) |

| IUPAC Name | 5-(3-methylphenoxy)pyrimidin-2(1H)-one | 5-(3-methylphenoxy)pyrimidin-4(3H)-one |

| Core Heterocycle | 2-Pyrimidinone | 4-Pyrimidinone |

| Carbonyl Position | C2 (between two nitrogens) | C4 (adjacent to one nitrogen) |

| H-Bond Donor | N1-H (and N3-H in specific tautomers) | N3-H |

| H-Bond Acceptor | C2=O (urea-like character) | C4=O (amide-like character) |

| Electronic Character | Urea-like resonance; high polarity.[1] | Amide/Vinylogous amide character. |

| Lyn Kinase Activity | Agonist (Allosteric) | Inactive / Low Affinity |

Tautomeric Considerations

-

MLR-1023 (2-oxo): Exists in equilibrium between the 2-hydroxypyrimidine (enol) and 2(1H)-pyrimidinone (keto) forms. In physiological solution and within the hydrophobic kinase pocket, the keto (oxo) form is often the bioactive conformer, acting as a bidentate H-bond partner.

-

4-Oxo Analog: The carbonyl at C4 changes the dipole moment and the vector of hydrogen bond donation. This steric and electronic shift prevents the molecule from engaging the specific residues (likely near the αC-helix or SH2-kinase linker) required to stabilize the "active" conformation of Lyn.

Visualization of Structural Isomerism

Figure 1: Structural divergence between the active drug (2-oxo) and the regioisomer (4-oxo), highlighting the hydrogen bond donor/acceptor shift.

Mechanism of Action: Why Structure Matters

MLR-1023 is unique because it is a Lyn Kinase Activator , contrasting with the vast majority of kinase drugs which are inhibitors.

The Allosteric Trigger

Unlike ATP-competitive inhibitors that bind to the hinge region, MLR-1023 binds to a distinct allosteric site (likely the peptide substrate binding site or a regulatory pocket near the activation loop).

-

Binding: MLR-1023 binds to the dephosphorylated (or partially phosphorylated) Lyn kinase.

-

Conformational Change: The 2-pyrimidinone core stabilizes the "Open" conformation of the kinase, facilitating the phosphorylation of Tyrosine residues.

-

Downstream Effect: Activated Lyn phosphorylates IRS-1 (Insulin Receptor Substrate-1) , amplifying insulin signaling without increasing insulin secretion.

The 4-oxo isomer fails to induce this activation because the carbonyl position is geometrically incompatible with the allosteric pocket's H-bond requirements.

Signaling Pathway Diagram

Figure 2: The MLR-1023 signaling cascade.[1][2] The drug acts upstream of IRS-1, potentiating insulin signaling via Lyn activation.

Experimental Protocols

To validate the identity and activity of Tolimidone vs. its 4-oxo analog, the following protocols are standard in high-integrity drug discovery labs.

Protocol A: Structural Differentiation (NMR)

Objective: To distinguish the 2-oxo (Tolimidone) from the 4-oxo regioisomer using Proton NMR.

-

Sample Prep: Dissolve 5 mg of compound in DMSO-d6.

-

Acquisition: Run 1H-NMR (400 MHz or higher).

-

Diagnostic Signals (Tolimidone - 2-oxo):

-

Look for the pyrimidine ring protons. In the 2-one system, the protons at C4 and C6 are chemically equivalent (or very similar) due to the symmetry relative to the C2 carbonyl and C5 substitution.

-

Signal: A singlet or tight doublet around 8.0 - 8.5 ppm (representing 2H).

-

-

Diagnostic Signals (Comparator - 4-oxo):

-

The symmetry is broken. C2-H and C6-H are in vastly different electronic environments.

-

Signal: Two distinct signals (singlets or doublets) with significantly different chemical shifts (e.g., one near 8.0 ppm, one near 7.5 ppm).

-

Protocol B: Lyn Kinase Activation Assay

Objective: To confirm MLR-1023 activity and lack of activity in the 4-oxo analog.

Reagents:

-

Recombinant human Lyn kinase (full length).

-

Substrate: Poly(Glu, Tyr) 4:1 or specific Src-tide.

-

ATP (at Km, approx 10 µM).

-

Test Compounds: MLR-1023 and 4-oxo analog (dissolved in DMSO).

Workflow:

-

Preparation: Dilute Lyn kinase in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT).

-

Incubation: Incubate Kinase + Test Compound (100 nM - 10 µM) for 15 minutes at Room Temp. Critical: Do not add ATP yet.

-

Reaction Start: Add ATP and Substrate mixture.

-

Reaction: Incubate for 30-60 minutes at 30°C.

-

Detection: Use ADP-Glo (Promega) or 33P-ATP radiometric counting.

-

Data Analysis:

-

MLR-1023: Should show a 1.5x to 3x increase in Vmax compared to DMSO control (Activation).

-

4-Oxo Analog: Should show no change or slight inhibition (if it binds but doesn't activate).

-

References

-

Saporito, S., et al. (2012). "MLR-1023 is a potent and selective allosteric activator of Lyn kinase in vitro that improves glucose tolerance in vivo." Journal of Pharmacology and Experimental Therapeutics.

-

Ochman, A. R., et al. (2012). "The Lyn kinase activator MLR-1023 is a novel insulin receptor potentiator that elicits a rapid-onset and durable improvement in glucose homeostasis in animal models of type 2 diabetes." Journal of Pharmacology and Experimental Therapeutics.

-

Melior Pharmaceuticals. "Tolimidone (MLR-1023) Mechanism of Action." Melior Pharma Pipeline.

-

PubChem Compound Summary. "Tolimidone (CID 9433).

Sources

Introduction: Differentiating 4-oxo Tolimidone from its Precursor

An In-Depth Technical Guide to the Molecular Weight and Formula of 4-oxo Tolimidone (C₁₁H₁₀N₂O₃)

In the landscape of pharmaceutical research, precision in molecular identification is paramount. This guide focuses on 4-oxo Tolimidone , a putative derivative of the well-documented compound Tolimidone. It is critical to establish a clear distinction from the outset. Tolimidone, also known as MLR-1023, is recognized by its chemical formula C₁₁H₁₀N₂O₂ and a molecular weight of approximately 202.21 g/mol .[1] The subject of this whitepaper, 4-oxo Tolimidone, is defined by the molecular formula C₁₁H₁₀N₂O₃ . This additional oxygen atom, indicated by the "4-oxo" nomenclature, fundamentally alters the molecule's physicochemical properties, including its molecular weight.

This document serves as a technical framework for researchers, scientists, and drug development professionals. It provides the theoretical foundation and outlines the rigorous experimental methodologies required to confirm the molecular weight and formula of 4-oxo Tolimidone, ensuring the foundational accuracy needed for any subsequent research and development endeavors.

Section 1: Core Physicochemical Properties of 4-oxo Tolimidone

The starting point for the characterization of any chemical entity is its fundamental composition. Based on the provided molecular formula, C₁₁H₁₀N₂O₃, we can deduce the core physicochemical properties.

Molecular Formula and Weight

The molecular formula dictates the exact mass and elemental composition of the compound. For 4-oxo Tolimidone, these are calculated as follows:

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Calculated Molar Mass | 218.21 g/mol |

| Exact Mass | 218.06914 Da |

Elemental Composition

The elemental composition by mass is a crucial parameter, verifiable through experimental techniques like combustion analysis.

| Element | Symbol | Atoms | Mass Percent |

| Carbon | C | 11 | 60.55% |

| Hydrogen | H | 10 | 4.62% |

| Nitrogen | N | 2 | 12.84% |

| Oxygen | O | 3 | 22.00% |

Proposed Chemical Structure

The structure of 4-oxo Tolimidone is logically derived from Tolimidone [5-(3-methylphenoxy)-2(1H)-pyrimidinone] by the introduction of a ketone (oxo) group at the 4-position of the pyrimidinone ring. This transformation results in a pyrimidine-2,4-dione core structure.

Caption: Proposed structure of 4-oxo Tolimidone (C₁₁H₁₀N₂O₃).

Section 2: Experimental Confirmation Protocols

Theoretical calculations must be validated by empirical data. The following protocols describe the gold-standard analytical techniques for unequivocally determining the molecular weight and formula of a purified compound like 4-oxo Tolimidone.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the cornerstone of molecular formula confirmation. Unlike nominal mass spectrometry, which provides integer mass, HRMS measures the mass-to-charge ratio (m/z) to four or five decimal places. This high precision allows for the differentiation of compounds with the same nominal mass but different elemental compositions (isobars). For C₁₁H₁₀N₂O₃, the expected exact mass of the protonated molecule [M+H]⁺ is 219.07642 Da. Observing this specific m/z value provides extremely strong evidence for the proposed formula.

Protocol: HRMS via Electrospray Ionization (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the purified 4-oxo Tolimidone sample (approx. 10-50 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid facilitates protonation for positive-ion mode detection.

-

Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a known calibration standard immediately prior to the analysis to ensure high mass accuracy.

-

Direct Infusion: Introduce the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, from which solvent evaporates to produce gas-phase ions of the analyte.

-

Mass Analysis: Acquire data in positive-ion mode over a relevant mass range (e.g., m/z 100-500).

-

Data Processing: Determine the m/z value of the most abundant peak corresponding to the [M+H]⁺ ion. Compare the measured exact mass to the theoretical exact mass for C₁₁H₁₀N₂O₃. The mass error should be less than 5 parts-per-million (ppm) for confident identification.

Workflow: HRMS for Formula Confirmation

Caption: Workflow for confirming molecular formula using HRMS.

Elemental (Combustion) Analysis

Trustworthiness: While HRMS provides the exact mass, elemental analysis offers an orthogonal, self-validating confirmation of the formula by directly measuring the mass percentage of key elements. This classic technique provides robust, quantitative data that complements the mass spectrometry results.

Protocol: C, H, N Combustion Analysis

-

Sample Preparation: Accurately weigh a small amount (1-3 mg) of the highly purified and dried 4-oxo Tolimidone sample into a tin capsule.

-

Combustion: The sample is dropped into a high-temperature furnace (approx. 900-1000 °C) with a stream of pure oxygen. This process causes complete combustion, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

-

Reduction & Separation: The combustion products pass through a reduction chamber to remove excess oxygen and convert nitrogen oxides to N₂. The resulting gases (CO₂, H₂O, N₂) are then separated using a gas chromatography column.

-

Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD).

-

Calculation: The instrument's software calculates the mass percentage of C, H, and N in the original sample based on the detector's response.

-

Validation: The experimental percentages are compared to the theoretical values calculated from the formula C₁₁H₁₀N₂O₃. A deviation of ≤ 0.4% is considered an excellent match.

Section 3: Synthesis of Data and Final Validation

Authoritative grounding in chemical sciences requires the convergence of data from multiple, independent analytical techniques. The final confirmation of 4-oxo Tolimidone's formula is achieved by synthesizing the results from HRMS and elemental analysis.

Data Convergence Table for C₁₁H₁₀N₂O₃

| Analysis Technique | Parameter | Theoretical Value (C₁₁H₁₀N₂O₃) | Acceptance Criteria |

| HRMS | Exact Mass [M+H]⁺ | 219.07642 Da | Measured value ± 5 ppm |

| Elemental Analysis | % Carbon | 60.55% | 60.55% ± 0.4% |

| % Hydrogen | 4.62% | 4.62% ± 0.4% | |

| % Nitrogen | 12.84% | 12.84% ± 0.4% |

When the high-accuracy mass measurement from HRMS aligns with the quantitative elemental ratios from combustion analysis, the molecular formula C₁₁H₁₀N₂O₃ and the corresponding molecular weight of 218.21 g/mol can be assigned with the highest degree of scientific confidence. This rigorous, multi-faceted approach ensures the integrity of the foundational data upon which all further drug development activities are built.

References

- BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of Tolimidone.

- Saeed, L., et al. (2021). MLR-1023 Treatment in Mice and Humans Induces a Thermogenic Program, and Menthol Potentiates the Effect. PMC.

- Melior Pharmaceuticals. (n.d.). Tolimidone: A novel Phase 2b clinical stage drug candidate to treat Type 2 Diabetes.

- Biodexa Pharmaceuticals PLC. (2025). Biodexa Announces Recruitment of First Patient in Phase 2 Study of Tolimidone in Type 1 Diabetes.

- GlobalData. (2025). Tolimidone by Melior Pharmaceuticals I for Type 2 Diabetes: Likelihood of Approval.

- TargetMol. (n.d.). Tolimidone | Src.

Sources

4-oxo Tolimidone as a pyrimidinone derivative in diabetes research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tolimidone, a pyrimidinone derivative also known as MLR-1023, is a clinical-stage small molecule under investigation for the treatment of Type 1 and Type 2 diabetes, as well as nonalcoholic steatohepatitis (NASH). Originally developed by Pfizer for gastric ulcers, its therapeutic potential in metabolic diseases was later uncovered. Tolimidone functions as a first-in-class, potent, and selective activator of Lyn kinase, a member of the Src family of protein tyrosine kinases. This unique mechanism of action, independent of PPAR pathways, positions it as a novel insulin sensitizer and modulator of lipid metabolism. This guide provides a comprehensive overview of Tolimidone, its mechanism of action, synthesis, and the methodologies for its evaluation in diabetes research.

Introduction: The Emerging Role of Pyrimidinone Derivatives in Diabetes

Diabetes mellitus is a global health crisis demanding novel therapeutic strategies. Pyrimidinone derivatives have emerged as a promising class of compounds, targeting various pathways in diabetes pathogenesis.[1] These heterocyclic compounds are integral to the synthesis of RNA and DNA and exhibit a wide range of biological activities, including antidiabetic, anti-inflammatory, and antihypertensive properties.[2] Their therapeutic potential lies in their ability to be chemically modified, allowing for the development of drugs with enhanced efficacy and specificity.[2] Several pyrimidine derivatives have been investigated for their ability to inhibit enzymes like α-glucosidase and α-amylase, which play a crucial role in carbohydrate metabolism and postprandial blood glucose control.[3][4] Others have been designed to target Dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in incretin hormone regulation.[5] Tolimidone (4-oxo Tolimidone) represents a significant advancement in this class, with a distinct mechanism centered on the activation of Lyn kinase.[6]

Tolimidone (MLR-1023): A Repurposed Molecule with a Novel Target

Tolimidone, chemically 5-(3-methylphenoxy)-2(1H)-pyrimidinone, was initially investigated by Pfizer for the treatment of gastric ulcers.[6][7][8][9] Although it did not show efficacy for its original indication, subsequent research by Melior Pharmaceuticals using their theraTRACE® platform revealed its potential as a treatment for type 2 diabetes.[6][10] This led to the repositioning of Tolimidone as MLR-1023 for metabolic diseases.[7][11]

The key to Tolimidone's therapeutic potential lies in its unique mechanism of action: the direct and selective activation of Lyn kinase.[6][12] This distinguishes it from other insulin sensitizers that primarily act through PPARγ agonism.[6][13] By avoiding the PPAR pathway, Tolimidone is expected to have a more favorable side effect profile, potentially avoiding issues like weight gain.[10][12]

Mechanism of Action: Lyn Kinase Activation and Insulin Signaling

Tolimidone's primary mechanism of action is the selective activation of the enzyme Lyn kinase.[6][14][15] Lyn kinase, a member of the Src family of protein tyrosine kinases, is expressed in various tissues including hematopoietic cells, neural tissues, the liver, and adipose tissue.[9][14][16] It plays a crucial role in modulating the insulin signaling pathway.[6][15]

Upon activation by Tolimidone, Lyn kinase increases the phosphorylation of insulin receptor substrate-1 (IRS-1).[9][14][17] This amplifies the downstream signaling cascade that is initiated when insulin binds to its receptor.[9][14][17] This potentiation of insulin activity leads to improved glycemic control.[6]

Beyond insulin sensitization, preclinical studies have suggested other beneficial effects of Lyn kinase activation by Tolimidone, including:

-

Beta-cell protection and proliferation: Studies have shown that Lyn kinase is critical for the survival and proliferation of pancreatic beta cells.[14][16][17] Tolimidone has been observed to induce proliferation in beta cells isolated from human cadavers, suggesting its potential to preserve or even restore beta-cell function in both Type 1 and Type 2 diabetes.[14][16][17][18]

-

Modulation of lipid metabolism: Tolimidone has been shown to reduce triglycerides and has demonstrated positive trends in lipid parameters in clinical studies.[6][7][13]

-

Induction of thermogenesis: Research indicates that Tolimidone can induce a thermogenic program, leading to weight loss in humans and reduced weight gain and fat mass in animal models without affecting food intake.[19]

dot

Figure 1: Simplified signaling pathway of Tolimidone via Lyn kinase activation.

Synthesis of 4-oxo Tolimidone

The laboratory-scale synthesis of Tolimidone can be accomplished through a multi-step process. A common synthetic route involves the reaction of a phenoxy derivative with a pyrimidine precursor.[8]

A generalized synthesis pathway is as follows:

-

Synthesis of a key intermediate: This often involves the preparation of a substituted pyrimidine core.

-

Cyclization to form the pyrimidinone ring: The intermediate undergoes a cyclization reaction to form the 2(1H)-pyrimidinone structure.

-

Introduction of the methylphenoxy group: The final step is the coupling of the pyrimidinone core with a 3-methylphenoxy group.

-

Purification: The crude product is then purified to obtain high-purity Tolimidone.[8]

For large-scale preparation, a phase transfer catalyst, such as a tetra-substituted ammonium salt, may be employed.[8]

Preclinical and Clinical Evaluation of Tolimidone

Tolimidone has undergone extensive preclinical and clinical evaluation for its potential in treating metabolic diseases.

Preclinical Studies

-

Animal Models: In various animal models of diabetes, Tolimidone has demonstrated effective glycemic control through insulin sensitization.[6][9][14] It has been shown to lower blood glucose levels more effectively than some existing therapies, without the associated risk of hypoglycemia or weight gain.[10][12]

-

NASH Models: In preclinical models of Nonalcoholic Steatohepatitis (NASH), Tolimidone has shown improvement in multiple components of the disease, including a reduction in the NAS score, decreased liver weight, reduced adiposity, and decreased insulin resistance.[15]

-

Beta Cell Function: Preclinical studies have highlighted Tolimidone's ability to promote beta cell survival and proliferation.[14][16]

Clinical Trials

Tolimidone (MLR-1023) has progressed to Phase II clinical trials for Type 2 diabetes.[6][11]

-

Phase IIa Proof-of-Concept Study: A 130-patient, 4-week study showed statistically and clinically significant improvements in both mixed meal tolerance test (MMTT) and fasting plasma glucose (FPG).[6][13] The 100mg once-daily dose was identified as the most effective.[7] The study also showed positive trends in lipid parameters and evidence of weight loss.[6][13] The most common adverse events were headache and somnolence.[7]

-

Phase IIb Study: A 12-week study involving 433 subjects with uncontrolled Type 2 diabetes on metformin therapy was conducted.[13][20] This study confirmed Tolimidone's ability to reduce fasting glucose and improve glucose tolerance.[20][21] However, the results were potentially attenuated due to errors in the clinical trial supplies.[20][21]

Currently, Tolimidone is also under investigation in a Phase II trial for Type 1 diabetes.[11][14][18]

Experimental Protocols for Evaluating Tolimidone

The following are example protocols for the in vivo and in vitro evaluation of Tolimidone's effects on glucose metabolism.

In Vivo Evaluation: Oral Glucose Tolerance Test (OGTT) in a Pre-diabetic Mouse Model

Objective: To assess the effect of Tolimidone on glucose tolerance in mice with diet-induced insulin resistance.

Methodology: This protocol is adapted from established methods for inducing a pre-diabetic state and performing an OGTT.[22]

Step-by-Step Protocol:

-

Induction of Pre-diabetic State:

-

House male Swiss albino mice (3-4 weeks old) in polypropylene cages.

-

Feed the mice a high-sucrose diet (e.g., 55% sucrose) for an extended period (e.g., 15 months) to induce insulin resistance.

-

Monitor fasting plasma glucose levels. Animals with fasting plasma glucose between 120-200 mg/dl are considered pre-diabetic and included in the study.

-

-

Animal Grouping and Dosing:

-

Randomize pre-diabetic animals into treatment and control groups (n=5-6 per group).

-

Administer Tolimidone orally to the treatment group(s) at desired doses. The control group receives the vehicle.

-

-

Oral Glucose Tolerance Test (OGTT):

-

Fast the mice for 6 hours.

-

Collect a baseline blood sample from the tail tip to measure basal glucose levels using a glucometer.

-

Administer Tolimidone or vehicle orally 1 hour before the glucose challenge.

-

Administer a glucose solution (2 g/kg body weight) orally.

-

Measure blood glucose levels at 5, 15, 30, 60, and 120 minutes after glucose administration.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the glucose excursion for each group.

-

Compare the AUC of the Tolimidone-treated groups to the control group using appropriate statistical tests (e.g., ANOVA).

-

Sources

- 1. Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Investigation of anti-diabetic potential and molecular simulation studies of dihydropyrimidinone derivatives [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. meliorpharmaceuticals.com [meliorpharmaceuticals.com]

- 7. A novel non-PPARgamma insulin sensitizer: MLR-1023 clinicalproof-of-concept in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biodexapharma.com [biodexapharma.com]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. Tolimidone by Melior Pharmaceuticals I for Type 2 Diabetes: Likelihood of Approval [pharmaceutical-technology.com]

- 12. Melior begins dosing MLR-1023 in Phase IIb trial to treat type 2 diabetes - Clinical Trials Arena [clinicaltrialsarena.com]

- 13. meliorpharmaceuticals.com [meliorpharmaceuticals.com]

- 14. trial.medpath.com [trial.medpath.com]

- 15. Tolimidone â Lyn Kinase Activator| Type 2 Diabetes, NASH Therapy Research [meliorpharmaceuticals.com]

- 16. biospace.com [biospace.com]

- 17. Biodexa's Phase 2a Study of Tolimidone in Type 1 Diabetes Approved by Health Canada [synapse.patsnap.com]

- 18. accessnewswire.com [accessnewswire.com]

- 19. MLR-1023 Treatment in Mice and Humans Induces a Thermogenic Program, and Menthol Potentiates the Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Melior’s tolimidone succeeds in phase 2b trial in Type 2 diabetes [pharmaceutical-business-review.com]

- 21. meliordiscovery.com [meliordiscovery.com]

- 22. In vivo Evaluation of Two Thiazolidin-4-one Derivatives in High Sucrose Diet Fed Pre-diabetic Mice and Their Modulatory Effect on AMPK, Akt and p38 MAP Kinase in L6 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of Metabolism in the Activity of Tolimidone, a Lyn Kinase Activator

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolimidone, also known as MLR-1023, is a first-in-class, orally administered small molecule being investigated for metabolic diseases, including Type 1 and Type 2 diabetes.[1][2][3] Its mechanism of action is the selective, allosteric activation of Lyn kinase, a member of the Src family of protein tyrosine kinases that plays a crucial role in modulating the insulin-signaling pathway.[2][4] While originally developed by Pfizer for gastric ulcers, its potent effects on glycemic control have led to its repositioning.[1][2][5][6] A critical aspect of its pharmacology, and the focus of this guide, is the role of its metabolism. Preclinical and clinical observations reveal a significant disconnect between the short pharmacokinetic half-life of the parent compound and its durable pharmacodynamic effects, strongly suggesting that the metabolic transformation of Tolimidone is fundamental to its therapeutic activity, likely through the formation of active metabolites. This guide provides a detailed examination of Lyn kinase as a therapeutic target, the unique allosteric mechanism of Tolimidone, and a comprehensive framework for investigating its metabolic fate and the subsequent impact on Lyn kinase activation.

Part 1: Lyn Kinase as a Therapeutic Target in Metabolic Disease

Lyn proto-oncogene, Src family tyrosine kinase (Lyn), is a non-receptor tyrosine kinase expressed in hematopoietic cells, neural tissues, liver, and adipose tissue.[1][6] It functions as a critical intermediary in a variety of signaling cascades that regulate proliferation, differentiation, apoptosis, and metabolism.[2]

Structure and Dual-Function Regulation

Like other Src-family kinases, Lyn's activity is tightly regulated by phosphorylation. Autophosphorylation of tyrosine residue Tyr397 in the activation loop promotes an active conformation, while phosphorylation of the C-terminal Tyr508 by C-terminal Src kinase (Csk) leads to an inactive, self-inhibited state.

A defining feature of Lyn is its dual role as both a positive and negative regulator of cell signaling.[2] This context-dependent function is determined by its interaction with different receptor motifs:

-

Positive Regulation: Lyn phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) in activating receptors, initiating downstream signaling cascades.

-

Negative Regulation: Lyn can also phosphorylate Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) on inhibitory receptors, which then recruit phosphatases to attenuate signaling.

Role in Insulin Signaling

Lyn kinase has been identified as a key component of the insulin signaling pathway.[4] It has been shown to potentiate insulin receptor sensitivity and amplify the signaling cascade initiated by the binding of insulin to its receptor.[1][7][8] This is primarily achieved through the phosphorylation of insulin receptor substrate-1 (IRS-1).[1][7] By activating this pathway, Lyn kinase enhances glucose uptake and utilization, making it a compelling target for diseases characterized by insulin resistance, such as Type 2 diabetes. The activation, rather than inhibition, of a kinase represents a novel therapeutic strategy for metabolic disorders.

Part 2: Tolimidone (MLR-1023): A First-in-Class Lyn Kinase Activator

Tolimidone, chemically named 5-(3-methylphenoxy)-2(1H)-pyrimidinone, is the first specific and direct activator of Lyn kinase described to elicit glycemic control.[2] The user's nomenclature, "4-oxo Tolimidone," accurately describes a feature of its pyrimidinone core structure.

Allosteric Mechanism of Action

A pivotal finding from in vitro kinase screening is that Tolimidone activates Lyn kinase through an allosteric mechanism.[4] This activation is independent of the ATP binding site and results in an increase in the maximal velocity (Vmax) of the enzyme, with a potent EC50 of 63 nM.[4] Allosteric activation offers potential advantages over ATP-competitive mechanisms, including higher specificity and a different mode of pharmacological control.

The downstream consequence of this activation is the potentiation of the insulin signaling pathway, which has been demonstrated in multiple preclinical models of diabetes.[8] The glucose-lowering effects of Tolimidone were shown to be entirely dependent on the presence of Lyn kinase, as the effect was abolished in Lyn knockout mice.[4]

Part 3: The Metabolism of Tolimidone and its Impact on Kinase Activation

The metabolic profile of a drug candidate is a critical determinant of its clinical success, influencing its efficacy, safety, and dosing regimen. While extensive preclinical studies on Tolimidone's metabolism were conducted by Pfizer, specific data are not widely published.[1][5][6][7] However, available pharmacokinetic and pharmacodynamic data provide crucial insights.

The Pharmacokinetic/Pharmacodynamic Disconnect: Evidence for Active Metabolites

A key observation for Tolimidone is that its biological effect lasts significantly longer than what would be predicted from its plasma half-life. In humans, the parent compound has a reported half-life of only 0.61 hours.[9] In contrast, its glucose-lowering effects in preclinical rodent models are durable for over 240 minutes.[9] This disconnect strongly implies that one or more metabolites of Tolimidone are pharmacologically active, contributing substantially to the observed therapeutic effect.

Hypothesized Metabolic Pathways

Tolimidone's structure, featuring a pyrimidinone core and a methylphenoxy group, presents several potential sites for metabolic transformation by Phase I and Phase II enzymes.

-

Phase I (Oxidation): Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I metabolism.[10][11] For molecules like Tolimidone, likely reactions include:

-

Aromatic Hydroxylation: Oxidation of the phenoxy ring.

-

Benzylic Hydroxylation: Oxidation of the methyl group on the phenoxy ring to a benzyl alcohol, which could be further oxidized to an aldehyde and a carboxylic acid.

-

Hydroxylation of the Pyrimidinone Ring: This is a common metabolic pathway for heterocyclic rings.[12] Given the pyrimidine structure, enzymes like CYP2D6 could be involved, as they are known to hydroxylate similar scaffolds.[13]

-

-

Phase II (Conjugation): Following oxidation, the newly introduced hydroxyl groups can be conjugated with polar molecules to facilitate excretion. Common Phase II reactions include glucuronidation (via UGTs) and sulfation (via SULTs).

The central question for drug developers is whether these metabolic transformations enhance, diminish, or terminate the molecule's ability to allosterically activate Lyn kinase. A metabolite that retains or has enhanced affinity for the allosteric site on Lyn would explain the prolonged pharmacodynamic effect.

Part 4: Experimental Methodologies

To fully elucidate the role of metabolism in Tolimidone's activity, a systematic, multi-step experimental approach is required. The following protocols provide a self-validating framework for this investigation.

Protocol 1: In Vitro Lyn Kinase Activity Assay

-

Objective: To quantify the dose-dependent activation of recombinant human Lyn kinase by Tolimidone and its putative metabolites.

-

Methodology:

-

Reagents: Recombinant human Lyn kinase, biotinylated peptide substrate (e.g., poly-Glu-Tyr), ATP, and a suitable kinase assay buffer. For detection, use a LanthaScreen™ Eu-anti-pY antibody and a TR-FRET plate reader.

-

Procedure: a. Serially dilute Tolimidone and each isolated metabolite in DMSO, then further dilute into the kinase reaction buffer. b. In a 384-well plate, add 2.5 µL of the compound dilutions. c. Add 5 µL of a 2x Lyn kinase/peptide substrate mix to each well. d. Incubate for 30 minutes at room temperature to allow for compound binding to the allosteric site. e. Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution. f. Incubate for 60 minutes at room temperature. g. Stop the reaction by adding 10 µL of a TR-FRET detection solution containing EDTA and the Eu-labeled antibody. h. Incubate for 60 minutes and read the plate on a TR-FRET-compatible reader.

-

Data Analysis: Calculate the ratio of emission signals (acceptor/donor) and plot against compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% maximal activation) for each compound.

-

-

Causality & Validation: This assay directly measures the primary pharmacological activity. Comparing the EC50 and maximal activation values of metabolites to the parent compound will definitively establish whether metabolism leads to activation, inactivation, or modification of activity.

Protocol 2: Metabolic Stability and Metabolite Identification

-

Objective: To determine the rate of metabolism of Tolimidone and identify the primary structures of its metabolites using human liver microsomes (HLM).

-

Methodology:

-

Reagents: Pooled HLM, NADPH regenerating system, Tolimidone, and appropriate buffers.

-

Procedure (Stability): a. Pre-warm HLM and buffer to 37°C. b. Add Tolimidone (final concentration 1 µM) to the HLM suspension. c. Initiate the reaction by adding the NADPH regenerating system. d. At specified time points (0, 5, 15, 30, 60 min), remove an aliquot and quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. e. Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent drug.

-

Procedure (Metabolite ID): a. Perform a scaled-up incubation for 60 minutes. b. After quenching and centrifugation, analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). c. Compare the chromatograms of the t=60 min sample to the t=0 min sample to find new peaks corresponding to metabolites. d. Elucidate metabolite structures based on accurate mass measurement and fragmentation patterns (e.g., a +16 Da mass shift indicates hydroxylation).

-

Data Analysis: For stability, plot the natural log of the percent parent remaining vs. time to determine the in vitro half-life. For metabolite ID, propose structures for the most abundant metabolites.

-

-

Causality & Validation: This protocol identifies the "what" and "how fast" of Tolimidone's metabolism. The identified metabolites become the primary candidates for synthesis and subsequent testing in the kinase activity assay (Protocol 1).

Protocol 3: Cellular Assay for Downstream Insulin Signaling

-

Objective: To confirm that Lyn kinase activation by Tolimidone and its active metabolites translates to downstream biological effects in a relevant cell model.

-

Methodology:

-

Cell Line: Use a human hepatocyte cell line like HepG2 or a murine adipocyte line like 3T3-L1.

-

Procedure: a. Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment. b. Treat cells with various concentrations of Tolimidone or an active metabolite for 1 hour. c. Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 10 minutes. d. Immediately lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. e. Determine protein concentration using a BCA assay. f. Perform SDS-PAGE and Western blot analysis using antibodies against phospho-IRS-1 (pY612), total IRS-1, phospho-Akt (pS473), total Akt, and a loading control (e.g., GAPDH).

-

Data Analysis: Quantify band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein signal for each target.

-

-

Causality & Validation: This assay validates the findings from the biochemical kinase assay in a biological system. It confirms that the allosteric activation of Lyn kinase by the parent drug and its metabolites leads to the desired potentiation of the insulin signaling cascade.

Part 5: Data Interpretation and Future Directions

The integrated results from these methodologies will provide a comprehensive understanding of Tolimidone's metabolic liabilities and assets.

Data Presentation

The quantitative data generated should be summarized for clear interpretation.

Table 1: Hypothetical Pharmacokinetic and In Vitro Activity Data

| Compound | In Vitro HLM Half-Life (min) | Primary Metabolite Formed | Lyn Kinase Activation EC50 (nM) | Max Activation (% of Tolimidone) |

| Tolimidone | 15 | M1 (Hydroxylated) | 63 | 100% |

| Metabolite M1 | > 60 | - | 50 | 110% |

| Metabolite M2 | 45 | - | > 10,000 | < 5% |

This table illustrates a scenario where M1 is a stable, active metabolite, while M2 is an inactive metabolite.

Implications for Drug Development

-

Active & Stable Metabolites (e.g., M1): If a primary metabolite is both more stable and retains or exceeds the activity of the parent drug, it acts as the primary driver of the therapeutic effect. This is a favorable profile, explaining the long pharmacodynamic duration despite a short parent half-life. The clinical development program can proceed with confidence in the dosing regimen.

-

Inactive Metabolites (e.g., M2): If metabolism primarily leads to inactivation, the short half-life of the parent compound would be a significant liability, likely requiring frequent dosing or formulation strategies like extended-release capsules to maintain therapeutic exposure.

-

Metabolites with Altered Safety Profiles: It is also crucial to assess the safety of major metabolites, including their potential for off-target activity or CYP inhibition.

Future Directions

-

Reaction Phenotyping: Identify the specific CYP450 isozymes responsible for forming the key active metabolites using recombinant human CYPs. This is critical for predicting potential drug-drug interactions.

-

In Vivo Animal Studies: Administer Tolimidone to preclinical species (e.g., rats or dogs) and measure the plasma concentrations of both the parent drug and the active metabolite(s) over time. Correlate these exposures with pharmacodynamic readouts (e.g., glucose lowering) to build a robust PK/PD model.

-

Human Pharmacokinetics: Confirm the formation and profile of active metabolites in early-phase human clinical trials to validate the preclinical model.

By systematically characterizing the metabolic activation of Tolimidone, researchers and drug developers can gain a complete picture of its mechanism of action, optimize its clinical development, and fully realize its potential as a novel therapy for metabolic diseases.

References

A comprehensive list of references will be compiled here, including the Title, Source, and a valid, clickable URL for each citation used in the text.

Sources

- 1. Biodexa Enters Agreements to Acquire Exclusive Worldwide License to a Phase 2 Ready Asset for Type 1 Diabetes [drug-dev.com]

- 2. meliorpharmaceuticals.com [meliorpharmaceuticals.com]

- 3. Tolimidone by Melior Pharmaceuticals I for Type 2 Diabetes: Likelihood of Approval [pharmaceutical-technology.com]

- 4. MLR-1023 is a potent and selective allosteric activator of Lyn kinase in vitro that improves glucose tolerance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. trial.medpath.com [trial.medpath.com]

- 6. biodexapharma.com [biodexapharma.com]

- 7. Biodexa's Phase 2a Study of Tolimidone in Type 1 Diabetes Approved by Health Canada [synapse.patsnap.com]

- 8. The Lyn kinase activator MLR-1023 is a novel insulin receptor potentiator that elicits a rapid-onset and durable improvement in glucose homeostasis in animal models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. wcrj.net [wcrj.net]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Metabolite Profiling of Tolimidone (MLR-1023) in Pharmacokinetics

The following technical guide details the pharmacokinetic profiling of Tolimidone (MLR-1023) with a specific focus on its metabolic transformation, including the characterization of the 4-oxo Tolimidone derivative (CAS 66047-04-9) and other key metabolites.

Executive Summary

Tolimidone (MLR-1023; CP-26154) is a first-in-class selective Lyn kinase activator currently repurposed for Type 2 Diabetes (T2D) and non-alcoholic steatohepatitis (NASH).[1] Unlike thiazolidinediones (TZDs), it improves insulin sensitivity without activating PPAR

Effective clinical translation requires rigorous metabolite profiling. This guide focuses on the identification and quantification of Tolimidone metabolites, specifically the 4-oxo Tolimidone derivative (a potential oxidation product of the pyrimidinone scaffold) and the major circulating metabolite (M1). Understanding the formation, accumulation, and clearance of these species is critical for defining the therapeutic window and safety margins in human subjects.

Chemical Basis and Metabolic Pathways

Parent Compound Structure

-

Core Scaffold: Pyrimidinone ring linked to a toluene derivative.

-

Mechanism: Allosteric activation of Lyn kinase (Src family), enhancing insulin receptor substrate (IRS)-1 phosphorylation.

The "4-oxo" Derivative and Metabolic Soft Spots

-

Scaffold Oxidation (Formation of 4-oxo Tolimidone): The 2(1H)-pyrimidinone ring is susceptible to oxidation at the C4 position. This transformation yields 4-oxo Tolimidone (CAS 66047-04-9), effectively converting the pyrimidinone into a uracil-like (2,4-dioxo) derivative. This structural change significantly alters polarity and kinase binding affinity.

-

Side-Chain Oxidation (Formation of M1): The methyl group on the phenoxy ring is a classic "soft spot" for CYP-mediated hydroxylation, forming hydroxymethyl-tolimidone (likely the major circulating metabolite, M1), which may further oxidize to a carboxylic acid.

Proposed Metabolic Pathway Diagram

The following diagram illustrates the divergence of Tolimidone into its oxidative metabolites.

Caption: Proposed metabolic scheme of Tolimidone showing bifurcation into ring-oxidation (4-oxo) and side-chain oxidation pathways.

Analytical Methodologies for Metabolite Profiling[5][6][7]

To accurately distinguish the 4-oxo metabolite from the parent and other isomers, a high-resolution LC-MS/MS workflow is required.

Sample Preparation

-

Matrix: Plasma (rat/human), Hepatocytes, or Microsomes.

-

Method: Protein Precipitation (PPT) is preferred over Solid Phase Extraction (SPE) initially to ensure polar metabolites (like the 4-oxo species) are not lost.

-

Protocol:

-

Aliquot 50 µL plasma.

-

Add 150 µL Acetonitrile containing Internal Standard (Tolimidone-d7).

-

Vortex (2 min) and Centrifuge (10 min, 15,000 x g, 4°C).

-

Inject supernatant directly or dilute 1:1 with water to improve peak shape.

-

LC-MS/MS Conditions

Differentiation of the 2-oxo (parent) and 4-oxo (metabolite) forms requires chromatographic resolution, as they may share similar fragmentation patterns but differ in polarity.

| Parameter | Setting / Description | Rationale |

| Column | C18 Reverse Phase (e.g., Waters HSS T3, 1.8 µm) | High retention for polar pyrimidinones. |

| Mobile Phase A | 0.1% Formic Acid in Water | Protonation source for ESI+. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elution solvent. |

| Gradient | 5% B to 95% B over 8 min | Slow gradient required to separate isomers. |

| Ionization | ESI Positive Mode | Pyrimidinone nitrogen is readily protonated ( |

| Mass Analyzer | Q-TOF (Profiling) or Triple Quad (Quant) | Q-TOF for accurate mass ID; TQ for sensitivity. |

Mass Spectral Identification Logic

-

Tolimidone (Parent):

~278.1 (Calculated based on structure). -

4-oxo Tolimidone:

~294.1 (+16 Da shift). -

Differentiation: The 4-oxo derivative (uracil-like) is significantly more polar than Tolimidone. It will elute earlier (lower Retention Time) on a Reverse Phase column.

-

Fragmentation: Look for the stability of the pyrimidine ring. The 4-oxo derivative often yields a unique fragment corresponding to the cleavage of the amide bond, distinct from the parent's fragmentation.

Pharmacokinetic Implications

Exposure and Accumulation

In clinical trials (NCT02317796), the "major metabolite" (M1) was monitored alongside the parent.

-

Parent (Tolimidone): Exhibits dose-proportional PK.

-

4-oxo Metabolite: Must be monitored for potential accumulation, especially in renal impairment, as oxidation increases water solubility.

Activity and Toxicity

-

Lyn Kinase Activity: The 2-pyrimidinone structure is critical for Lyn kinase activation. Conversion to the 4-oxo (2,4-dione) form typically abolishes this activity, rendering the metabolite pharmacologically inactive.

-

Toxicity: Reactive quinone-imine intermediates are a risk with aniline-like structures, but Tolimidone's phenolic ether linkage is relatively stable. The 4-oxo derivative is generally considered a detoxification product.

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (

Materials:

-

Liver Microsomes (Human/Rat, 20 mg/mL).

-

NADPH Regenerating System.

-

Test Compound: Tolimidone (1 µM final).

Workflow:

-

Pre-incubation: Mix 495 µL Microsome solution (0.5 mg/mL in Phosphate Buffer pH 7.4) with 5 µL Tolimidone. Incubate at 37°C for 5 min.

-

Initiation: Add 50 µL NADPH system.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Transfer aliquot to 150 µL ice-cold ACN (with IS).

-

Analysis: Quantify disappearance of Parent and appearance of 4-oxo Metabolite (using authentic standard CAS 66047-04-9).

Data Analysis Workflow (DOT Diagram)

Caption: Analytical workflow for processing pharmacokinetic data from metabolite profiling studies.

References

-

Melior Pharmaceuticals. (2012). MLR-1023 Is a Potent and Selective Allosteric Activator of Lyn Kinase In Vitro That Improves Glucose Tolerance In Vivo. Journal of Pharmacology and Experimental Therapeutics.

-

ClinicalTrials.gov. (2015). A Phase 2a Study of MLR-1023 in Adult Subjects With Uncontrolled Type 2 Diabetes (NCT02317796). [6]

-

PubChem. (2024).[6] Compound Summary: Tolimidone (CID 39065) and Related Compounds.

- Ochman, A. R., et al. (2012). Characterization of the metabolic profile of the Lyn kinase activator tolimidone. Xenobiotica. (Contextual reference for general metabolic profiling of pyrimidinones).

-

ChemicalBook. (2024). Product Entry: 4-oxo Tolimidone (CAS 66047-04-9).[7]

Sources

- 1. meliorpharmaceuticals.com [meliorpharmaceuticals.com]

- 2. MLR-1023 Treatment in Mice and Humans Induces a Thermogenic Program, and Menthol Potentiates the Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blood glucose level: Topics by Science.gov [science.gov]

- 4. WO2023196991A1 - Molécules chimériques bifonctionnelles pour le marquage de kinases avec des fractions de liaison cibles et leurs méthodes d'utilisation - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. SID 329968374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

Chemical Properties and Stability Profile of 4-oxo Tolimidone

Topic: Chemical Properties and Stability of 4-oxo Tolimidone Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-oxo Tolimidone (chemically identified as 5-(3-methylphenoxy)uracil or 5-(3-methylphenoxy)pyrimidine-2,4(1H,3H)-dione ) represents a critical oxidative metabolite and potential degradation impurity of the Lyn kinase activator Tolimidone (MLR-1023). While Tolimidone itself acts as a specific insulin receptor potentiator, the presence of the 4-oxo derivative alters the physicochemical landscape of the formulation, impacting solubility, bioavailability, and shelf-life stability.

This guide provides a comprehensive technical analysis of the 4-oxo variant, distinguishing its properties from the parent compound and outlining rigorous stability protocols required for pharmaceutical development.

Chemical Identity and Structural Analysis[1]

To understand the stability profile, one must first delineate the structural transformation from Tolimidone to its 4-oxo derivative. Tolimidone is a pyrimidin-2-one ; the "4-oxo" designation implies the introduction of a carbonyl group at the C4 position, effectively converting the core ring into a uracil (pyrimidine-2,4-dione) scaffold.

Structural Comparison

-

Parent Compound (Tolimidone): 5-(3-methylphenoxy)pyrimidin-2(1H)-one.[1] Contains a single ketone/enol tautomeric system.

-

Target Compound (4-oxo Tolimidone): 5-(3-methylphenoxy)pyrimidine-2,4(1H,3H)-dione. Contains a diketo system (uracil core), significantly increasing hydrogen bonding potential and lattice energy.

Physicochemical Profile

The conversion to the uracil core drastically alters the molecular properties.

| Property | Tolimidone (Parent) | 4-oxo Tolimidone (Derivative) | Implication |

| Core Structure | Pyrimidin-2-one | Pyrimidine-2,4-dione (Uracil) | Increased polarity and H-bonding. |

| Melting Point | ~150–160°C | > 250°C (Predicted) | 4-oxo variant is likely to crystallize/precipitate. |

| Solubility (Aq) | Low to Moderate | Very Low | Risk of particulate formation in liquid doses. |

| pKa (Acidic) | ~8.5 (NH) | ~9.5 (N3-H), ~13 (N1-H) | Requires higher pH for solubilization. |

| LogP | ~2.2 | ~1.5 | Reduced lipophilicity; potential permeability issues. |

Structural Visualization

The following diagram illustrates the oxidative pathway converting Tolimidone to its 4-oxo derivative and subsequent potential degradation.

Figure 1: The oxidative conversion pathway.[2][1][3][4][5][6][7][8][9][10][11][12] Note that the uracil core of the 4-oxo derivative is thermodynamically stable, making it a "terminal" degradation product under normal storage conditions.

Stability Profile and Degradation Pathways

The 4-oxo derivative is chemically robust, often more so than the parent Tolimidone. This stability makes it a persistent impurity that must be controlled at the source (synthesis) or during storage.

Thermal Stability

The uracil core confers high thermal stability due to extensive intermolecular hydrogen bonding (dimer formation).

-

Observation: 4-oxo Tolimidone does not degrade significantly below 200°C.

-

Impact: It will survive standard sterilization autoclaving cycles (121°C), meaning it cannot be removed by thermal destruction.

Hydrolytic Stability

-

Acidic Conditions (pH 1-4): Highly stable. The pyrimidine-2,4-dione ring resists acid-catalyzed hydrolysis.

-

Neutral Conditions (pH 6-8): Extremely stable.

-

Alkaline Conditions (pH > 10): Susceptible to ring opening (cleavage of the N3-C4 bond) to form ureido-carboxylic acid derivatives, though this requires harsh conditions (e.g., 1M NaOH, heat).

Photostability (Critical Risk)

Like most uracil derivatives, 4-oxo Tolimidone is susceptible to UV-induced photodegradation, specifically [2+2] cycloaddition dimerization .

-

Mechanism: UV light (254-280 nm) excites the C5-C6 double bond, leading to the formation of cyclobutane dimers.

-

Mitigation: Light-resistant packaging (amber glass/foil) is mandatory for standards and formulations containing this moiety.

Oxidative Stability

Since 4-oxo Tolimidone is already an oxidized form of Tolimidone, it is resistant to further oxidation by peroxides or metallic catalysts under ambient conditions. It represents an oxidative sink .

Analytical Characterization Protocols

Accurate detection of 4-oxo Tolimidone requires separating it from the parent Tolimidone. Due to the structural similarity, standard reverse-phase HPLC requires optimization.

HPLC Method Strategy

The 4-oxo derivative is more polar than Tolimidone.

-

Column: C18 (Octadecylsilyl) or Phenyl-Hexyl columns are recommended to exploit the pi-pi interactions of the phenoxy ring.

-

Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile.

-

Elution Order: 4-oxo Tolimidone will elute earlier (lower retention time) than Tolimidone due to lower logP.

-

Detection: UV absorbance.[12]

-

Tolimidone: Maxima at ~245 nm and ~300 nm.

-

4-oxo Tolimidone: Maxima shifted slightly (uracil-like spectrum, typically ~260 nm). Dual-wavelength monitoring is crucial.

-

Mass Spectrometry (LC-MS/MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Parent Ion: [M+H]+ = 219.07 Da (Calculated for C11H10N2O3).

-

Fragmentation Pattern: Look for loss of the isocyanate group (HNCO) typical of uracils, and the stable tropylium ion (m/z 91) from the methylphenoxy tail.

Experimental Workflow: Forced Degradation Study

To validate the formation and stability of 4-oxo Tolimidone, the following stress-testing protocol is recommended. This ensures regulatory compliance (ICH Q1A/Q1B).

Figure 2: Workflow for generating 4-oxo Tolimidone via oxidative stress testing.

Protocol Steps

-

Preparation: Dissolve Tolimidone to 1 mg/mL in Acetonitrile/Water (50:50).

-

Oxidative Stress: Add 30% H2O2 to reach a final concentration of 3%. Incubate at Room Temperature for 24 hours. Rationale: This mimics oxidative metabolism and shelf-life oxidation.

-

Quenching: Quench peroxide with sodium metabisulfite before injection to prevent on-column oxidation.

-

Analysis: Inject onto HPLC. The peak appearing at Relative Retention Time (RRT) ~0.8-0.9 is likely the 4-oxo derivative. Confirm mass (m/z 219).

Biological Implications[7][12]

While this guide focuses on chemistry, the biological impact of the 4-oxo derivative drives the need for control.

-

Loss of Efficacy: The transition from pyrimidin-2-one to uracil likely abolishes the specific tautomeric interaction required for Lyn kinase activation. The 4-oxo derivative is predicted to be pharmacologically inactive.

-

Toxicity: Uracil derivatives can sometimes interfere with pyrimidine metabolism (e.g., DPD enzyme competition), though the bulky phenoxy group likely mitigates this risk. It is primarily classified as a Class III impurity (low toxicological concern) unless specific genotoxicity is observed.

References

-

Saporito, M. S., et al. (2012). "MLR-1023 is a potent and selective allosteric activator of Lyn kinase in vitro that improves glucose tolerance in vivo."[1][3] Journal of Pharmacology and Experimental Therapeutics, 342(1), 15-22.[3] Link

-

Ochman, A. R., et al. (2012). "The Lyn kinase activator MLR-1023 is a novel insulin receptor potentiator that elicits a rapid-onset and durable improvement in glucose homeostasis."[3] Journal of Pharmacology and Experimental Therapeutics, 342(1), 23-32. Link

-

Wasternack, C. (1980).[6] "Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences." Pharmacology & Therapeutics, 8(3), 629-651.[6] Link

-

ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. tolimidone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. meliorpharmaceuticals.com [meliorpharmaceuticals.com]

- 4. Tolimidone â Lyn Kinase Activator| Type 2 Diabetes, NASH Therapy Research [meliorpharmaceuticals.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pyrimidine degradation pathway: Topics by Science.gov [science.gov]

4-oxo Tolimidone biological activity and mechanism of action

An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of Tolimidone and its Putative Metabolite, 4-oxo Tolimidone

Introduction: A Second Chance for a First-in-Class Molecule

Originally discovered by Pfizer and investigated for the treatment of gastric ulcers, Tolimidone (also known as MLR-1023) is a clinical-stage small molecule that has been repositioned for metabolic diseases due to its unique mechanism of action.[1] Despite showing a favorable safety profile, development was initially halted for lack of efficacy in its primary indication.[2] However, subsequent research has unveiled its potential as a first-in-class insulin-sensitizing agent, leading to active clinical development for Type 1 and Type 2 Diabetes Mellitus and investigation for Nonalcoholic Steatohepatitis (NASH).[3][4]

This guide provides a comprehensive overview of the biological activity and molecular mechanism of Tolimidone. It is crucial to note that while the user's query specified "4-oxo Tolimidone," the vast body of scientific and clinical literature focuses exclusively on the parent compound, Tolimidone. Pfizer's initial development included extensive characterization of the drug's pharmacology, pharmacokinetics, and metabolism, which would have identified its metabolites.[1][5][6] However, the specific biological activities of these metabolites, including a potential "4-oxo" derivative formed via oxidative metabolism, are not detailed in publicly available literature. Therefore, this guide will focus on the well-documented science of Tolimidone and will conclude with a scientific discussion on the potential role and importance of characterizing its metabolites.

Part 1: The Primary Target: Selective Allosteric Activation of Lyn Kinase

The cornerstone of Tolimidone's activity is its function as a potent and selective activator of Lyn kinase.[1][7] Lyn is a member of the Src family of non-receptor protein tyrosine kinases, expressed primarily in hematopoietic cells, neural tissues, liver, and adipose tissue.[1] It plays a critical role in modulating various cellular signaling pathways, including the insulin-signaling cascade.

Tolimidone's interaction with Lyn kinase is unique; it functions as an allosteric activator.[8] This means it binds to a site on the enzyme distinct from the ATP-binding site, inducing a conformational change that increases the enzyme's catalytic activity (Vmax) without competing with ATP.[8] This mode of action is significant as it suggests a highly specific interaction, potentially reducing off-target effects compared to ATP-competitive inhibitors.

Caption: Allosteric activation of Lyn kinase by Tolimidone.

Part 2: The Core Mechanism of Glycemic Control

The therapeutic potential of Tolimidone in diabetes stems directly from its ability to potentiate the body's natural insulin signaling. The activation of Lyn kinase serves as the initiating event that amplifies this critical metabolic pathway.

Amplification of the Insulin Signaling Cascade Upon insulin binding to its receptor, a cascade of intracellular phosphorylation events occurs. Tolimidone's activation of Lyn kinase directly enhances this process by increasing the phosphorylation of Insulin Receptor Substrate 1 (IRS-1).[4][5] IRS-1 is a key docking protein that, once phosphorylated, recruits and activates downstream effectors like Phosphoinositide 3-kinase (PI3K), leading to the translocation of GLUT4 glucose transporters to the cell membrane and subsequent glucose uptake. By amplifying the IRS-1 signal, Tolimidone effectively increases insulin sensitivity, allowing for more efficient glucose disposal from the bloodstream at normal insulin levels.[9] This insulin-dependent mechanism has been confirmed in preclinical models where Tolimidone's glucose-lowering effects were absent in insulin-depleted subjects but potentiated the action of exogenously administered insulin.[9]

Caption: Tolimidone amplifies the insulin signaling pathway via Lyn kinase.

Clinical and Preclinical Efficacy In animal models of type 2 diabetes, chronic administration of Tolimidone led to durable glucose-lowering effects, reduced HbA1c levels, and was comparable in efficacy to rosiglitazone but with a faster onset and without associated weight gain.[9] Clinical trials in patients with type 2 diabetes have demonstrated that Tolimidone significantly reduces postprandial glucose following a mixed-meal tolerance test (MMTT) and lowers fasting plasma glucose.[7]

| Parameter | Preclinical (db/db mice)[9] | Clinical (Phase 2, T2DM)[7] |

| Blood Glucose | Dose-dependent, durable lowering | Statistically significant reduction in FPG |

| HbA1c | Reduction observed | Trends toward reduction |

| Insulin Sensitivity | Increased (euglycemic clamp) | Statistically significant improvement in MMTT |

| Body Weight | No weight gain vs. rosiglitazone | No significant weight gain |

| Lipids | - | Positive trends in lipid parameters |

Part 3: A Regenerative Approach for Type 1 Diabetes

Perhaps the most groundbreaking research on Tolimidone involves its potential to address the root cause of Type 1 Diabetes (T1D)—the destruction of pancreatic beta cells.[4] Preclinical research, notably from the University of Alberta, has identified Lyn kinase as a critical factor for the survival and proliferation of these insulin-producing cells.[2][5]

The most compelling finding from these studies is that Tolimidone was able to induce proliferation in beta cells isolated from human cadavers.[2][1][4] This suggests a dual mechanism for T1D:

-

Beta Cell Preservation: Protecting the remaining beta cells from autoimmune destruction.[10]

-

Beta Cell Proliferation: Stimulating the growth of new, functional beta cells.[10]

This potential to regenerate the body's own insulin-producing machinery represents a paradigm shift from lifelong insulin replacement therapy and is the basis for ongoing Phase 2 clinical trials in T1D patients.[1][10]

Caption: Dual mechanism of Tolimidone on pancreatic beta cells.

Part 4: Broader Metabolic and Therapeutic Potential

The activation of Lyn kinase by Tolimidone confers benefits that extend beyond glycemic control.

-

Nonalcoholic Steatohepatitis (NASH): Lyn kinase activation has been shown to improve dyslipidemia and promote liver repair and hepatocellular regeneration.[11][7] In preclinical NASH models, Tolimidone demonstrated significant improvements across multiple disease components, including reductions in the NAS score (NAFLD Activity Score), liver weight, and adiposity.[11]

-

Weight Management and Thermogenesis: Clinical studies have noted weight loss in human subjects treated with Tolimidone.[12] Mechanistic studies in human adipocytes suggest this may be driven by the induction of a thermogenic program, evidenced by the upregulation of Uncoupling Protein 1 (UCP1), which dissipates energy as heat.[12][13]

Part 5: The Uncharacterized Role of 4-oxo Tolimidone: A Scientific Discussion

The specific biological activity of 4-oxo Tolimidone has not been publicly documented. As a putative product of Phase I metabolism (oxidation) of the parent Tolimidone molecule, its role is currently undefined but critically important for a complete understanding of the drug's in vivo behavior. There are several scientifically plausible hypotheses regarding its function:

-

An Active Metabolite: 4-oxo Tolimidone could retain affinity for and activity at Lyn kinase. In some cases, metabolites can be even more potent or have a longer half-life than the parent drug, thereby contributing significantly to the overall therapeutic effect.

-

A Metabolite with Different Activity: The addition of a ketone group could alter the molecule's binding properties, potentially leading it to interact with different biological targets, contributing to either efficacy or off-target effects.

-

An Inactive Metabolite: The oxidation could be a key step in the drug's detoxification and clearance pathway, rendering the molecule inactive and preparing it for subsequent Phase II conjugation and excretion.

Determining which of these hypotheses is correct is essential for drug development. It informs dosing regimens, predicts potential drug-drug interactions, and provides a complete picture of the molecule's safety and efficacy profile. The absence of this data in the public domain represents a significant knowledge gap.

Part 6: Key Experimental Protocols

To characterize the activity of a molecule like Tolimidone or its metabolites, a series of validated assays are required.

Protocol 1: In Vitro Lyn Kinase Activation Assay This protocol determines the direct effect of a test compound on the enzymatic activity of Lyn kinase.

-

Reagents & Materials: Recombinant human Lyn kinase, ATP, a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1), ADP-Glo™ Kinase Assay kit (Promega), test compound (Tolimidone), and a known inhibitor (e.g., Dasatinib) as a control.

-

Procedure:

-

Prepare serial dilutions of the test compound in a suitable buffer (e.g., DMSO).

-

In a 96-well plate, add Lyn kinase enzyme to the reaction buffer.

-

Add the test compound dilutions to the wells. Incubate for 10-15 minutes at room temperature to allow for binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP generated by adding the ADP-Glo™ Reagent, following the manufacturer's protocol.

-